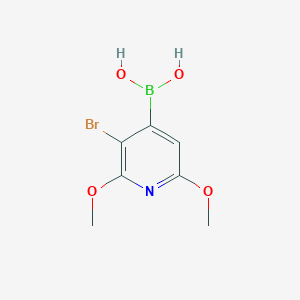

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid

CAS No.: 2121513-58-2

Cat. No.: VC11674860

Molecular Formula: C7H9BBrNO4

Molecular Weight: 261.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-58-2 |

|---|---|

| Molecular Formula | C7H9BBrNO4 |

| Molecular Weight | 261.87 g/mol |

| IUPAC Name | (3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid |

| Standard InChI | InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3 |

| Standard InChI Key | MUMZDOBXDCNVNV-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=NC(=C1Br)OC)OC)(O)O |

| Canonical SMILES | B(C1=CC(=NC(=C1Br)OC)OC)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name of this compound, (3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid, reflects its substitution pattern: a pyridine ring with methoxy groups at positions 2 and 6, a bromine atom at position 3, and a boronic acid moiety at position 4 . The InChI code (1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3) and SMILES notation (B(C1=CC(=NC(=C1Br)OC)OC)(O)O) provide precise representations of its connectivity and stereoelectronic features. The boronic acid group () at position 4 facilitates nucleophilic interactions in cross-coupling reactions, while the electron-donating methoxy groups stabilize the pyridine ring during synthetic transformations .

Physical and Chemical Properties

This compound exists as a solid at room temperature, requiring storage at 2–8°C to maintain stability . Its purity is typically reported as 95%, with a melting point range of 151–153°C observed in related intermediates . The molecular weight of 261.87 g/mol and calculated partition coefficient () of approximately 1.2 (estimated via computational methods) suggest moderate hydrophobicity, influencing its solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of (3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid typically involves palladium-catalyzed cross-coupling reactions. A representative method starts with 2,6-dimethoxypyridine, which undergoes bromination at position 3 using bromosuccinimide (NBS) in the presence of a Lewis acid catalyst . Subsequent lithiation or borylation introduces the boronic acid group. For example, treatment of 3-bromo-2,6-dimethoxypyridine with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(PPh)) in dioxane/water yields the target compound via a Miyaura borylation reaction .

Key Reaction Example

In a study targeting influenza A endonuclease inhibitors, researchers synthesized 4-(5,6-dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile using (3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid . The reaction involved coupling the boronic acid with naphthalene-1-boronic acid under Suzuki-Miyaura conditions (, NaCO, dioxane/water, reflux), achieving a 73% yield . This demonstrates the compound’s role in constructing biaryl systems critical for pharmaceutical agents .

Applications in Medicinal Chemistry

Antiviral Agents

The compound’s utility in antiviral drug development is exemplified by its incorporation into 3-hydroxypyridin-2(1H)-one derivatives, which inhibit influenza A endonuclease activity . These inhibitors disrupt viral RNA replication by chelating the active-site manganese ions, with IC values as low as 0.8 μM reported for optimized analogues . The boronic acid moiety enhances binding affinity through covalent interactions with conserved histidine residues in the enzyme .

Research Challenges and Future Directions

Synthetic Limitations

Current synthetic routes often suffer from moderate yields (60–75%) due to competing protodeboronation and homocoupling side reactions . Advances in catalyst design (e.g., Pd-XPhos systems) and solvent optimization (e.g., mixed ethanol/water systems) may improve efficiency .

Expanding Therapeutic Applications

Ongoing studies explore the compound’s potential in targeted protein degradation (PROTACs) and boron neutron capture therapy (BNCT). Preliminary data suggest that boron-rich derivatives selectively accumulate in cancer cells, enabling precise radiation delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume